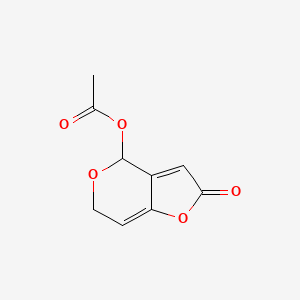
2,3-Dihydroxypropyl 3-(hexylthio)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl 3-(hexylthio)propionate is an organic compound with the molecular formula C12H24O4S It is a derivative of propionic acid and contains both hydroxyl and thioether functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 2,3-Dihydroxypropyl 3-(hexylthio)propionate involves the reaction of 2,3-dihydroxypropane with hexylthiopropionic acid ester. The reaction typically requires controlled temperature and specific conditions to ensure the desired product is obtained. Purification steps are necessary to isolate the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxypropyl 3-(hexylthio)propionate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The thioether group can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of esters or ethers.
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl 3-(hexylthio)propionate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxypropyl 3-(hexylthio)propionate involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the thioether group can participate in redox reactions. These interactions influence various biochemical pathways and molecular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydroxypropyl 3-(methylthio)propionate
- 2,3-Dihydroxypropyl 3-(ethylthio)propionate
- 2,3-Dihydroxypropyl 3-(butylthio)propionate
Uniqueness
2,3-Dihydroxypropyl 3-(hexylthio)propionate is unique due to its longer hexyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs.
Propiedades
Número CAS |
67859-56-7 |
|---|---|
Fórmula molecular |
C12H24O4S |
Peso molecular |
264.38 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl 3-hexylsulfanylpropanoate |
InChI |
InChI=1S/C12H24O4S/c1-2-3-4-5-7-17-8-6-12(15)16-10-11(14)9-13/h11,13-14H,2-10H2,1H3 |
Clave InChI |
SXNLGWZJZFAJAR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSCCC(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B15193593.png)




![(4S,5R,6S)-3-[6-[(2R)-3-amino-2-hydroxypropyl]-7-methylsulfanylimidazo[5,1-b][1,3]thiazol-6-ium-2-yl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15193614.png)





